6-methyl-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine
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Overview
Description
6-methyl-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3. This compound is characterized by a pyridine ring substituted with a methyl group and a pyrrolidine ring attached via a methylene bridge. It is used in various scientific research fields due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine typically involves the reaction of 6-methyl-2-chloropyridine with pyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-methyl-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 6-methyl-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings allow the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the substituents attached to the nitrogen atom.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but are fused with an imidazole ring.
Uniqueness
6-methyl-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine is unique due to the presence of both a pyridine and a pyrrolidine ring, which provides a distinct three-dimensional structure. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
6-methyl-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-9-4-2-6-11(14-9)13-8-10-5-3-7-12-10/h2,4,6,10,12H,3,5,7-8H2,1H3,(H,13,14) |
InChI Key |
MNRHSSMJQPJVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2CCCN2 |
Origin of Product |
United States |
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